molecular formula C6H19ClN4 B7770946 Tris(2-aminoethyl)amine CAS No. 14350-52-8

Tris(2-aminoethyl)amine

Cat. No.: B7770946
CAS No.: 14350-52-8
M. Wt: 182.69 g/mol
InChI Key: OLOFKONCZZLWKI-UHFFFAOYSA-N
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Description

Tris(2-aminoethyl)amine is an organic compound with the formula N(CH₂CH₂NH₂)₃. This colorless liquid is highly basic and soluble in water. It consists of a tertiary amine center and three pendant primary amine groups. This compound is used as a crosslinking agent in the synthesis of polyimine networks and as a tripodal ligand in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(2-aminoethyl)amine can be synthesized via the hydrogenation of polynitriles in the presence of a Raney cobalt catalyst. The hydrogenation is optionally conducted in the presence of anhydrous ammonia . Another method involves the direct anchoring of the amine on metal oxides or on metal oxides functionalized with (3-chloropropyl)trimethoxysilane .

Industrial Production Methods: In industrial settings, this compound is produced through batchwise hydrogenation of polynitriles. The gradual addition of polynitriles into a fed-batch reactor containing Raney cobalt catalyst is a common approach .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Properties

CAS No.

14350-52-8

Molecular Formula

C6H19ClN4

Molecular Weight

182.69 g/mol

IUPAC Name

N',N'-bis(2-aminoethyl)ethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C6H18N4.ClH/c7-1-4-10(5-2-8)6-3-9;/h1-9H2;1H

InChI Key

OLOFKONCZZLWKI-UHFFFAOYSA-N

SMILES

C(CN(CCN)CCN)N

Canonical SMILES

C(CN(CCN)CCN)N.Cl

physical_description

Clear dark yellow liquid;  Hygroscopic;  [Sigma-Aldrich MSDS]

vapor_pressure

0.02 [mmHg]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Approximately 140 mg of Pearlman's catalyst was added to a solution of compound 3-1 (1.2 mmol) in ethyl acetate (50 mL). The reaction mixture was placed under 50 psi of hydrogen for 1.5 hours. The catalyst was removed by filtration through Celite, and the solvent was removed. A solution of the debenzoylated, lipidic amino acid (1.2 mmol) and tris(2-aminoethyl)amine (0.31 mmol) was prepared in dichloromethane (12 mL). N-Hydroxybenzotriazole (1 mmol) and dicyclohexylcarbodiimide (1 mmol) were added in succession, and the reaction proceeded at room temperature for 24 hours. Dichloromethane was added, and the organic solution was washed with saturated sodium bicarbonate and brine, and dried with anhydrous magnesium sulfate. The product was purified by chromatography on silica gel (5% methanol in dichloromethane) producing 326 mg (45% yield). 1H NMR (300 MHz, CDCl3, TMS=0) d 6.98 (bs, 3H), 5.67 (bd, 3H) 4.50 (m, 3H), 3.60-3.00 (m, 20H), 2.62 (bs, 6H), 2.29 (m, 6H), 2.00-1.40 (m, 22H), 1.42 (s, 18H), 1.25 (bs,190H), 0.88 (t, 18H, J=6.9).
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mmol
Type
reactant
Reaction Step Three
Quantity
1 mmol
Type
reactant
Reaction Step Three
Quantity
1.2 mmol
Type
reactant
Reaction Step Four
Quantity
140 mg
Type
catalyst
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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